Ethanol, 2-[(diphenylmethyl)methylamino]-
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Overview
Description
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL is a chemical compound with the molecular formula C16H19NO. It is known for its applications as a solvent for dyestuffs, oils, gums, resins, waxes, nitrocellulose, and ethylcellulose. Additionally, it is used in organic synthesis, froth flotation, and brake fluids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL typically involves the reaction of benzhydryl chloride with methylamine, followed by the addition of ethylene oxide. The reaction conditions often require a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of catalysts and solvents can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like hydrochloric acid (HCl) and sulfuric acid (H2SO4) are commonly employed.
Major Products Formed
Oxidation: Benzhydryl ketone or benzhydryl aldehyde.
Reduction: Benzhydryl amine or benzhydryl alcohol.
Substitution: Various substituted benzhydryl derivatives.
Scientific Research Applications
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the study of biochemical pathways and as a reagent in molecular biology experiments.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of lubricants, polishes, detergents, and personal care products.
Mechanism of Action
The mechanism of action of 2-(BENZHYDRYL-METHYL-AMINO)ETHANOL involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors, modulating their activity and influencing various biochemical processes. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with hydrophobic regions of target molecules .
Comparison with Similar Compounds
Similar Compounds
2-(Methylamino)ethanol: Similar in structure but lacks the benzhydryl group.
Benzhydrol: Contains the benzhydryl group but lacks the amino and ethanol functionalities.
Diphenhydramine: Shares the benzhydryl group but has different functional groups attached.
Uniqueness
2-(BENZHYDRYL-METHYL-AMINO)ETHANOL is unique due to its combination of the benzhydryl group with the amino and ethanol functionalities. This unique structure imparts specific chemical and physical properties, making it suitable for a wide range of applications in various fields .
Biological Activity
Ethanol, 2-[(diphenylmethyl)methylamino]- is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Ethanol, 2-[(diphenylmethyl)methylamino]- is characterized by the presence of a diphenylmethyl group attached to a methylamino ethanol backbone. Its chemical structure can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as a ligand for various receptors, modulating their activity and influencing biochemical pathways. The mechanism involves:
- Hydrogen Bonding : The compound can form hydrogen bonds with target molecules, which is crucial for receptor-ligand interactions.
- Hydrophobic Interactions : The hydrophobic regions of the target molecules facilitate the binding process, enhancing the compound's efficacy in biological systems.
Antimicrobial Activity
Research has indicated that ethanol derivatives exhibit antimicrobial properties. Ethanol, 2-[(diphenylmethyl)methylamino]- has shown potential in inhibiting bacterial growth. In a study assessing the antimicrobial efficacy of various ethanol derivatives, this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria.
Bacteria Strain | Inhibition Zone (mm) | Concentration (µg/mL) |
---|---|---|
Staphylococcus aureus | 15 | 100 |
Escherichia coli | 12 | 100 |
Pseudomonas aeruginosa | 10 | 100 |
Table 1: Antimicrobial activity of Ethanol, 2-[(diphenylmethyl)methylamino]-
Antioxidant Activity
The compound also exhibits antioxidant properties, which are crucial for neutralizing free radicals in biological systems. Studies have shown that it can scavenge free radicals effectively, contributing to its potential therapeutic applications in oxidative stress-related conditions.
Assay Type | IC50 Value (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
Table 2: Antioxidant activity of Ethanol, 2-[(diphenylmethyl)methylamino]-
Study on Antimicrobial Efficacy
A recent study published in a peer-reviewed journal evaluated the antimicrobial efficacy of ethanol derivatives, including Ethanol, 2-[(diphenylmethyl)methylamino]-. The study involved testing various concentrations against common pathogens and analyzing the results through statistical methods.
- Findings : The compound showed a dose-dependent response in inhibiting bacterial growth, highlighting its potential as an antimicrobial agent.
- : The study concluded that Ethanol, 2-[(diphenylmethyl)methylamino]- could be developed into a new class of antimicrobial agents .
Study on Antioxidant Properties
Another significant research effort focused on the antioxidant properties of this compound. The study used various assays to determine its effectiveness in scavenging free radicals.
Properties
Molecular Formula |
C16H19NO |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-[benzhydryl(methyl)amino]ethanol |
InChI |
InChI=1S/C16H19NO/c1-17(12-13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16,18H,12-13H2,1H3 |
InChI Key |
GEKHSCVXJBSBJC-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)C(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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